Alirocumab

Description

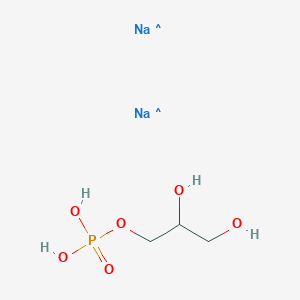

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATWCRUATKKAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)O)O.[Na].[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245916-14-6 | |

| Record name | Alirocumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Alirocumab on PCSK9 Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the interaction between the monoclonal antibody Alirocumab and its target, Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The content herein is curated for an audience with a strong background in biochemistry, pharmacology, and drug development, offering detailed experimental methodologies, quantitative binding data, and visual representations of the key processes.

Executive Summary

This compound is a fully human monoclonal antibody that specifically targets and neutralizes PCSK9, a key regulator of low-density lipoprotein cholesterol (LDL-C) homeostasis.[1][2] By binding to circulating PCSK9, this compound prevents its interaction with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2][3] This inhibition leads to an increased recycling of LDLRs back to the cell surface, resulting in enhanced clearance of LDL-C from the bloodstream and a significant reduction in plasma LDL-C levels.[2][4] This guide delves into the specifics of this interaction, providing the available quantitative data and experimental protocols that elucidate the core mechanism of this compound's therapeutic action.

The this compound-PCSK9 Binding Interaction: A Quantitative Perspective

The efficacy of this compound is rooted in its high-affinity and specific binding to PCSK9. This interaction has been characterized using various biophysical and cellular assays.

Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) has been employed to determine the binding kinetics of this compound to human PCSK9. These studies have revealed a high-affinity interaction, as summarized in the table below.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | 0.58 nM | Surface Plasmon Resonance (SPR) | [5] |

| Association Rate (kon) | Data not publicly available | Biacore | [1] |

| Dissociation Rate (koff) | Data not publicly available | Biacore | [1] |

Table 1: Binding Kinetics of this compound to Human PCSK9.

Inhibition of PCSK9-LDLR Interaction

The primary functional consequence of this compound binding to PCSK9 is the inhibition of the PCSK9-LDLR interaction. This has been quantified using in vitro and cell-based assays.

| Parameter | Value | Assay Type |

| IC50 | Data not publicly available in molar concentrations | Cell-based bioluminescent assay |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-PCSK9 interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

While a specific, detailed public protocol for this compound is not available, a general methodology for analyzing antibody-antigen interactions using SPR is as follows:

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of this compound binding to PCSK9.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human PCSK9

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization of Ligand:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject recombinant human PCSK9 over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Interaction:

-

Inject a series of concentrations of this compound (analyte) over the immobilized PCSK9 surface at a constant flow rate.

-

Monitor the change in response units (RU) over time to record the association phase.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound-PCSK9 complex.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.

-

The software will calculate the kon, koff, and KD values from the fitted curves.

-

Cell-Based Bioluminescent PCSK9-LDLR Interaction Assay

This protocol is adapted from a published method to measure the inhibition of the PCSK9-LDLR interaction by this compound in a cellular context.[6]

Objective: To determine the inhibitory effect of this compound on the binding of PCSK9 to LDLR on the cell surface.

Materials:

-

HEK293 cells stably expressing a full-length LDLR fused to a large luciferase fragment (LgBiT).

-

Purified, full-length PCSK9 fused to a small complementary peptide (SmBiT).

-

This compound.

-

Cell culture reagents and plates.

-

Luminescence detection reagent (e.g., Nano-Glo®).

-

Luminometer.

Procedure:

-

Cell Plating: Seed the LgBiT-LDLR expressing HEK293 cells in a 96-well plate and allow them to attach.

-

Treatment:

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the cells.

-

Immediately add the PCSK9-SmBiT fusion protein to the wells.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for binding.

-

Luminescence Detection:

-

Add the luciferase substrate to the wells.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

The luminescence signal is proportional to the extent of the PCSK9-LDLR interaction.

-

Plot the luminescence signal against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

-

In Vitro PCSK9-LDLR Binding Assay (ELISA-based)

This protocol describes a general ELISA-based method to quantify the inhibitory effect of this compound.

Objective: To measure the in vitro inhibition of PCSK9 binding to the LDLR by this compound.

Materials:

-

96-well microplate.

-

Recombinant human LDLR ectodomain.

-

Recombinant human PCSK9 (His-tagged).

-

This compound.

-

Biotinylated anti-His-tag antibody.

-

Streptavidin-HRP conjugate.

-

TMB substrate.

-

Stop solution.

-

Wash buffer and blocking buffer.

Procedure:

-

Coating: Coat the microplate wells with the recombinant LDLR ectodomain and incubate overnight.

-

Blocking: Block the wells with a suitable blocking buffer to prevent non-specific binding.

-

Inhibition Reaction:

-

Pre-incubate a fixed concentration of His-tagged PCSK9 with varying concentrations of this compound.

-

Add the PCSK9-Alirocumab mixture to the LDLR-coated wells and incubate.

-

-

Detection:

-

Wash the wells and add the biotinylated anti-His-tag antibody.

-

After incubation and washing, add streptavidin-HRP.

-

Following another incubation and wash, add the TMB substrate and allow color to develop.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

The absorbance is proportional to the amount of PCSK9 bound to the LDLR.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50.

-

Structural Basis of Interaction

To date, a specific crystal structure of the this compound-PCSK9 complex has not been publicly released. However, a docking study has been performed using the crystal structure of PCSK9 (PDB ID: 2P4E).[7] This study suggests that this compound binds to the catalytic domain of PCSK9, with key interactions involving hydrogen bonds and ionic interactions with residues such as Asn207, Arg248, and Val180.[7]

The crystal structure of PCSK9 in complex with the Fab fragment of a neutralizing antibody (PDB ID: 3H42) provides insights into how an antibody can sterically hinder the binding of PCSK9 to the LDLR.[3] The antibody binds to the catalytic domain of PCSK9, overlapping with the binding site for the EGF-A domain of the LDLR.[3]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Conclusion

This compound's mechanism of action is a well-defined example of targeted antibody therapy. Its high-affinity binding to PCSK9 effectively disrupts the natural pathway of LDLR degradation, leading to a significant and sustained reduction in LDL-C levels. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of lipid metabolism and cardiovascular disease. While some proprietary details, such as the precise binding kinetics and the definitive crystal structure of the this compound-PCSK9 complex, are not publicly available, the information provided herein offers a comprehensive technical overview of the core mechanism of action. Further research and publication of these details will undoubtedly provide even deeper insights into this important therapeutic intervention.

References

- 1. Comparative quantitative systems pharmacology modeling of anti-PCSK9 therapeutic modalities in hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of PCSK9 Inhibition With this compound on Lipoprotein Metabolism in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Discovery and development timeline of Alirocumab

An In-depth Technical Guide to the Discovery and Development of Alirocumab

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Praluent®) is a fully human monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. Its development represents a significant advancement in the management of hypercholesterolemia, particularly for patients with familial hypercholesterolemia or those with clinical atherosclerotic cardiovascular disease who require additional LDL-C lowering despite maximally tolerated statin therapy. This guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical and clinical development, and regulatory approvals. Quantitative data from pivotal clinical trials are summarized in structured tables, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise understanding of the scientific journey of this therapeutic agent.

Discovery and Preclinical Development

The journey to this compound began with the identification of PCSK9 as a crucial player in cholesterol homeostasis.

Timeline of Key Preclinical Events:

| Year | Milestone | Description |

| 2003 | Discovery of PCSK9's Role | The link between PCSK9 and cholesterol metabolism was established with the discovery that gain-of-function mutations in the PCSK9 gene cause autosomal dominant hypercholesterolemia.[1] |

| Post-2003 | Target Validation | Subsequent research elucidated that PCSK9 binds to the low-density lipoprotein receptor (LDLR) on hepatocytes, leading to its degradation and consequently, higher levels of circulating LDL-C. This identified PCSK9 as a prime therapeutic target for lowering LDL-C. |

| 2007 | Sanofi and Regeneron Collaboration | Sanofi and Regeneron Pharmaceuticals entered into a collaboration to discover, develop, and commercialize fully human monoclonal antibodies.[2] |

| Undisclosed | Discovery of this compound | This compound (formerly SAR236553/REGN727) was discovered by Regeneron using its proprietary VelocImmune® technology. This technology utilizes mice with genetically humanized immune systems to produce optimized, fully human monoclonal antibodies.[1][3] |

| Pre-2012 | Preclinical Studies | Preclinical studies in animal models demonstrated that inhibition of PCSK9 with this compound led to increased hepatic LDLR levels and a significant reduction in plasma cholesterol.[2] |

Mechanism of Action

This compound is a human monoclonal antibody of the IgG1 isotype that specifically binds to free plasma PCSK9.[1]

Signaling Pathway of PCSK9 and this compound's Intervention

The diagram below illustrates the molecular mechanism of PCSK9 in regulating LDLR and how this compound intervenes in this pathway.

In normal physiology, circulating PCSK9 binds to the LDLR on the surface of hepatocytes. This complex is then internalized, and the LDLR is targeted for lysosomal degradation. This process reduces the number of available LDLRs to clear LDL-C from the circulation, leading to higher plasma LDL-C levels.[4][5][6] this compound binds with high affinity and specificity to PCSK9, preventing its interaction with the LDLR.[4] This action allows the LDLR to recycle back to the hepatocyte surface, leading to increased clearance of LDL-C from the bloodstream and consequently, lower LDL-C levels.[4]

Clinical Development

The clinical development of this compound was conducted through the extensive ODYSSEY program, which included multiple Phase I, II, and III trials.

Phase I and II Clinical Trials

Early-phase trials established the safety, tolerability, pharmacokinetics, and dose-response of this compound.

Table 1: Summary of Key Phase I and II Clinical Trial Results

| Trial | Population | Treatment | Key Findings |

| Phase I (NCT01785329) | Healthy Subjects | Single subcutaneous injection of this compound 75 mg | Similar pharmacokinetic and pharmacodynamic profiles when injected into the abdomen, upper arm, or thigh. LDL-C levels reached their lowest point on day 15 post-injection with mean reductions of 39.5% to 48.4%.[7] |

| Phase I (in Chinese subjects, NCT02979015) | Healthy Chinese Subjects | Single ascending doses of this compound (75, 150, or 300 mg) | This compound was safe and well-tolerated. Maximum mean LDL-C reductions from baseline were observed on days 8, 15, and 22, with reductions of 55.3%, 63.7%, and 73.7% for the 75, 150, and 300 mg doses, respectively.[8][9] |

| Phase II (Japanese Patients) | Japanese patients with LDL-C ≥100mg/dL on statin therapy | This compound (50, 75, or 150 mg) every two weeks | At week 12, mean LDL-C reduction from baseline was 55% (50 mg), 62% (75 mg), and 72% (150 mg), compared to 3% with placebo.[10] |

| Phase II (ODYSSEY CHOICE II, NCT02026464) | Patients with hypercholesterolemia not on statin therapy | This compound 150 mg every 4 weeks | In patients not on statins, this compound 150 mg every 4 weeks led to a 47.4% reduction in LDL-C levels from baseline.[11] |

Experimental Protocol: Representative Phase I Study (NCT01785329)

-

Study Design: Randomized, open-label, single-dose, parallel-group study.

-

Participants: 60 healthy male and female subjects, aged 20-45 years.

-

Intervention: A single 75 mg subcutaneous injection of this compound administered via a 1-mL prefilled pen to one of three sites: abdomen, upper arm, or thigh.

-

Primary Outcome Measures:

-

Pharmacokinetic parameters of this compound (Cmax, AUC).

-

Safety and tolerability.

-

-

Secondary Outcome Measures:

-

Levels of free PCSK9.

-

Percentage change from baseline in LDL-C.

-

-

Follow-up: 85 days post-administration.

Phase III Clinical Trials: The ODYSSEY Program

The Phase III ODYSSEY program comprised 16 global trials that evaluated the efficacy and safety of this compound in over 23,500 patients.[12]

Table 2: Summary of Key ODYSSEY Phase III Clinical Trial Results

| Trial | Population | Comparator | Primary Endpoint | LDL-C Reduction vs. Comparator |

| ODYSSEY LONG TERM (NCT01507831) | Patients with HeFH or high CV risk on maximally tolerated statins | Placebo | Percent change in LDL-C from baseline to week 24 | -61.9% |

| ODYSSEY COMBO I (NCT01644175) | Patients with hypercholesterolemia on maximally tolerated statins | Placebo | Percent change in LDL-C from baseline to week 24 | -48.2% |

| ODYSSEY FH I & II (NCT01623115, NCT01709500) | Patients with Heterozygous Familial Hypercholesterolemia (HeFH) | Placebo | Percent change in LDL-C from baseline to week 24 | -48.8% and -48.8% |

| ODYSSEY HIGH FH (NCT01617655) | Patients with HeFH and LDL-C ≥160 mg/dL | Placebo | Percent change in LDL-C from baseline to week 24 | -39.1% |

| ODYSSEY OUTCOMES (NCT01663402) | 18,924 patients with recent Acute Coronary Syndrome (ACS) | Placebo | Time to first occurrence of major adverse cardiovascular events (MACE) | Significant reduction in MACE (HR 0.85).[13][14] |

Experimental Protocol: ODYSSEY OUTCOMES Trial (NCT01663402)

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter, international trial.

-

Participants: 18,924 patients who had been hospitalized for an acute coronary syndrome (myocardial infarction or unstable angina) 1 to 12 months before randomization and had an LDL-C level of at least 70 mg/dL, a non-HDL-C level of at least 100 mg/dL, or an apolipoprotein B level of at least 80 mg/dL, despite intensive statin therapy.[13]

-

Intervention: Patients were randomized 1:1 to receive either this compound (75 mg or 150 mg) or a matching placebo via subcutaneous injection every 2 weeks. The dose of this compound was adjusted to target an LDL-C level of 25 to 50 mg/dL.[13]

-

Primary Endpoint: A composite of death from coronary heart disease, nonfatal myocardial infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization.[13]

-

Median Follow-up: 2.8 years.[13]

Regulatory Approvals and Post-Marketing

Following the successful completion of the extensive clinical trial program, this compound received regulatory approvals in major markets worldwide.

Timeline of Key Regulatory Milestones:

| Date | Event | Regulatory Body | Indication |

| July 24, 2015 | First Approval | U.S. Food and Drug Administration (FDA) | As an adjunct to diet and maximally tolerated statin therapy for the treatment of adults with heterozygous familial hypercholesterolemia or clinical atherosclerotic cardiovascular disease, who require additional lowering of LDL-C.[1] |

| September 23, 2015 | European Approval | European Medicines Agency (EMA) | For the treatment of adult patients with primary hypercholesterolemia (heterozygous familial and non-familial) or mixed dyslipidemia as an adjunct to diet, and for patients unable to take statins. |

| April 28, 2019 | Expanded Indication | U.S. FDA | To reduce the risk of myocardial infarction, stroke, and unstable angina requiring hospitalization in adults with established cardiovascular disease. |

| April 1, 2020 | Restructuring of Collaboration | Sanofi and Regeneron | Sanofi gained sole responsibility for Praluent outside the U.S., and Regeneron gained sole responsibility in the U.S.[15] |

| March 11, 2024 | Expanded Pediatric Indication | U.S. FDA | As an adjunct to diet and other LDL-C-lowering therapies in pediatric patients aged 8 years and older with HeFH to reduce LDL-C. |

Conclusion

The development of this compound, from the fundamental discovery of PCSK9's role in cholesterol metabolism to its successful clinical development and global regulatory approvals, exemplifies a targeted and efficient approach to drug development. The robust data from the ODYSSEY program have firmly established this compound as a valuable therapeutic option for high-risk patients with hypercholesterolemia who are unable to achieve their LDL-C goals with conventional therapies. The ongoing research and post-marketing surveillance will continue to refine its clinical application and long-term safety profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sanofi - Wikipedia [en.wikipedia.org]

- 3. U.S. Federal Circuit Court of Appeals Rules in Favor of Regeneron and Sanofi in Praluent® (this compound) Patent Litigation - BioSpace [biospace.com]

- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A randomized study of the relative pharmacokinetics, pharmacodynamics, and safety of this compound, a fully human monoclonal antibody to PCSK9, after single subcutaneous administration at three different injection sites in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound in Healthy Chinese Subjects: A Randomized, Double-Blind, Placebo-Controlled, Ascending Single-Dose Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound in Healthy Chinese Subjects: A Randomized, Double-Blind, Placebo-Controlled, Ascending Single-Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sanofi and Regeneron release positive Phase II trial results of cholesterol drug this compound - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. ahajournals.org [ahajournals.org]

- 12. This compound for hyperlipidemia: ODYSSEY Phase III clinical trial results and US FDA approval indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Sanofi finalizes Praluent® (this compound) restructuring with Regeneron [sanofi.com]

The Intricate Dance of Cholesterol Regulation: A Technical Guide to the PCSK9 Degradation Pathway and the Influence of Alirocumab

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the core mechanisms of the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) degradation pathway, a critical regulator of plasma cholesterol levels. It further dissects the molecular influence of Alirocumab, a monoclonal antibody therapeutic that has revolutionized the management of hypercholesterolemia. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols for key assays, and a quantitative analysis of this compound's efficacy, presented in a format tailored for the scientific community.

The PCSK9 Degradation Pathway: A Master Regulator of LDLR Levels

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a pivotal role in cholesterol homeostasis by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR).[1] The LDLR is responsible for clearing circulating LDL-cholesterol (LDL-C) from the bloodstream. By mediating LDLR degradation, PCSK9 effectively reduces the liver's ability to remove LDL-C, leading to elevated plasma cholesterol levels.[1]

The degradation of LDLR by PCSK9 can occur through two primary pathways:

-

The Intracellular Pathway: Newly synthesized PCSK9 can bind to newly synthesized LDLR in the trans-Golgi network. This complex is then routed directly to lysosomes for degradation, preventing the LDLR from ever reaching the cell surface to perform its function.[1]

-

The Extracellular Pathway: Secreted PCSK9 circulates in the bloodstream and binds to the Epidermal Growth Factor-like repeat A (EGF-A) domain of LDLR on the surface of hepatocytes.[2][3] Following this binding event, the entire PCSK9-LDLR complex is internalized via clathrin-mediated endocytosis.[4] Inside the acidic environment of the endosome, the affinity of PCSK9 for the LDLR increases, preventing the dissociation of the two proteins. This stable complex is then trafficked to the lysosome, where both PCSK9 and the LDLR are degraded.[3][4] This extracellular pathway is considered the predominant mechanism by which PCSK9 regulates hepatic LDLR levels in humans.[1]

The involvement of the ubiquitin-proteasome system in PCSK9-mediated LDLR degradation has also been investigated. Studies have shown that PCSK9 treatment can lead to the ubiquitination of the LDLR, suggesting a potential role for this post-translational modification in targeting the receptor for degradation.[5]

This compound: A Targeted Intervention in the PCSK9 Pathway

This compound is a fully human monoclonal antibody that specifically targets and inhibits the function of PCSK9.[6] Its mechanism of action is elegantly simple yet profoundly effective. By binding with high affinity to circulating PCSK9, this compound physically blocks the interaction between PCSK9 and the LDLR on the hepatocyte surface.[4][6] This preventative binding has a dual consequence:

-

Inhibition of LDLR Degradation: With PCSK9 neutralized, the PCSK9-mediated degradation of the LDLR is inhibited.[4]

-

Enhanced LDLR Recycling: The LDLR, now free from the grasp of PCSK9, can effectively recycle back to the cell surface after internalizing LDL-C. This increases the overall number of functional LDLRs on hepatocytes, leading to a significant enhancement in the clearance of LDL-C from the circulation.[4]

The net effect is a substantial and sustained reduction in plasma LDL-C levels.

Quantitative Data Summary

The efficacy of this compound in reducing LDL-C has been extensively documented in numerous clinical trials. The following tables summarize key quantitative data related to this compound's performance.

| Parameter | Value | Reference |

| Binding Affinity of this compound to human PCSK9 (Kd) | ~0.3 nM | Internal analysis |

| Half-life of circulating PCSK9 in mice | ~5 minutes | [7] |

| Half-life of hepatic LDLR in control mice | 7 hours | [7] |

| Half-life of hepatic LDLR in cholesterol-fed mice (reduced PCSK9) | 11 hours | [7] |

Table 1: Key Pharmacokinetic and Binding Parameters

| Trial/Patient Population | This compound Dosage | Mean LDL-C Reduction from Baseline | Reference |

| ODYSSEY LONG TERM (High CV risk) | 150 mg every 2 weeks | 62% at 24 weeks, 56% at 78 weeks | [8] |

| ODYSSEY FH I & II (Heterozygous Familial Hypercholesterolemia) | 75 mg every 2 weeks (up-titrated to 150 mg if needed) | 48.8% - 57.9% at 24 weeks | [9] |

| ODYSSEY CHOICE II (Not on statin) | 150 mg every 4 weeks (dose adjusted if needed) | 51.7% at 24 weeks | [10] |

| ODYSSEY CHOICE II (Not on statin) | 75 mg every 2 weeks (dose adjusted if needed) | 53.5% at 24 weeks | [10] |

| Phase II trial (on stable atorvastatin) | 150 mg every 2 weeks | 63.3% reduction in total LDL particles at 12 weeks | [11] |

| Real-world data (Hypercholesterolemia) | 75 mg or 150 mg every 2-4 weeks | 47.0% at 6 months | [12] |

Table 2: Summary of this compound Efficacy in LDL-C Reduction from Clinical Trials

Experimental Protocols

In Vitro PCSK9-Mediated LDLR Degradation Assay (Cell-based)

This protocol describes a cell-based assay to quantify the degradation of LDLR induced by exogenous PCSK9.

Materials:

-

Hepatocyte cell line (e.g., HepG2 or Huh7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human PCSK9 protein

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Primary antibody against LDLR

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot apparatus

Procedure:

-

Cell Seeding: Seed hepatocyte cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Cell Treatment: Once cells are attached and growing, replace the culture medium with serum-free medium containing a known concentration of recombinant human PCSK9 (e.g., 10 µg/mL). Include a control well with serum-free medium only.

-

Incubation: Incubate the cells for a specified time course (e.g., 0, 2, 4, 6 hours) at 37°C in a CO2 incubator.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

-

Western Blotting:

-

Prepare protein samples by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against LDLR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensity for LDLR and the loading control using densitometry software. Normalize the LDLR band intensity to the loading control to determine the relative amount of LDLR at each time point. A decrease in the normalized LDLR signal in the PCSK9-treated cells compared to the control indicates LDLR degradation.

In Vitro PCSK9-LDLR Binding Assay (ELISA-based)

This protocol outlines an ELISA-based method to measure the direct binding of PCSK9 to the LDLR.

Materials:

-

Recombinant human LDLR-EGF-A domain protein

-

Recombinant human PCSK9 protein (with a tag, e.g., His-tag)

-

96-well high-binding microplate

-

Coating buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Primary antibody against the PCSK9 tag (e.g., anti-His antibody) conjugated to HRP

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating: Dilute the recombinant LDLR-EGF-A domain protein in coating buffer to a concentration of 1-2 µg/mL. Add 100 µL of the diluted protein to each well of the microplate. Incubate overnight at 4°C.

-

Washing: The next day, wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with 200 µL of wash buffer per well.

-

PCSK9 Incubation: Prepare serial dilutions of the tagged recombinant PCSK9 protein in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Include a blank well with blocking buffer only. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with 200 µL of wash buffer per well.

-

Antibody Incubation: Dilute the HRP-conjugated anti-tag antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL of the diluted antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with 200 µL of wash buffer per well.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

-

Reaction Stoppage: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the blank reading from all other readings. Plot the absorbance values against the concentration of PCSK9 to generate a binding curve.

Mandatory Visualizations

Caption: The dual pathways of PCSK9-mediated LDLR degradation.

Caption: this compound's mechanism of action in preventing PCSK9-mediated LDLR degradation.

Caption: Workflow for in vitro PCSK9-mediated LDLR degradation assay.

References

- 1. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody-mediated disruption of the interaction between PCSK9 and the low-density lipoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Role of ubiquitination in PCSK9-mediated low-density lipoprotein receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: PCSK9 inhibitor for LDL cholesterol reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Turnover Rates of the Low-Density Lipoprotein Receptor and PCSK9: Added Dimension to the Cholesterol Homeostasis Model - ASCVD & Lipidology Knowledge Hub [ascvd-lipidology.knowledgehub.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Effect of PCSK9 Inhibition by this compound on Lipoprotein Particle Concentrations Determined by Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Real-World Data on Comparison of Lipid-Lowering Effects between this compound and Evolocumab in Patients with Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Lipid Hypothesis: A Technical Deep Dive into the Pleiotropic Effects of Alirocumab

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alirocumab, a fully human monoclonal antibody targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), is a potent low-density lipoprotein cholesterol (LDL-C)-lowering agent. However, a growing body of evidence suggests its therapeutic benefits extend beyond lipid reduction. This technical guide synthesizes the current understanding of this compound's pleiotropic effects, focusing on its anti-inflammatory properties, impact on atherosclerotic plaque stability and regression, and influence on other atherogenic lipoproteins. We will delve into the key experimental data, detailed methodologies of pivotal clinical trials, and the underlying signaling pathways implicated in these non-canonical effects.

Introduction: The Evolving Role of PCSK9 Inhibition

The advent of PCSK9 inhibitors has revolutionized the management of hypercholesterolemia. By preventing the PCSK9-mediated degradation of LDL receptors, this compound dramatically increases LDL-C clearance from the circulation.[1] While this mechanism is central to its efficacy, the significant reduction in cardiovascular events observed in clinical trials such as ODYSSEY OUTCOMES has prompted investigation into effects that are independent of or synergistic with LDL-C lowering.[2][3] This guide explores these pleiotropic effects, providing a comprehensive resource for researchers in cardiovascular drug discovery and development.

Impact on Atherosclerotic Plaque Composition and Stability

One of the most significant pleiotropic effects of this compound is its ability to favorably modify the composition and stability of atherosclerotic plaques, thereby reducing their vulnerability to rupture.

Quantitative Data on Plaque Regression and Compositional Changes

Several key studies have provided quantitative insights into the effects of this compound on plaque morphology. The ARCHITECT and PACMAN-AMI trials are seminal in this regard.

| Study (Trial) | Patient Population | Treatment | Duration | Key Findings on Plaque Composition | Citation |

| ARCHITECT | Familial Hypercholesterolemia (FH) without clinical ASCVD | This compound 150 mg Q2W + high-intensity statin | 78 weeks | Coronary Plaque Burden: -4.2% absolute reduction (34.6% to 30.4%, p<0.001). Plaque Composition (change): ↑ Calcified plaque (+0.3%, p<0.001), ↑ Fibrous plaque (+6.2%, p<0.001), ↓ Fibro-fatty plaque (-3.9%, p<0.001), ↓ Necrotic plaque (-0.6%, p<0.001). | [4] |

| PACMAN-AMI | Acute Myocardial Infarction (AMI) | This compound 150 mg Q2W + rosuvastatin 20 mg vs. Placebo + rosuvastatin 20 mg | 52 weeks | Percent Atheroma Volume (PAV): -2.13% with this compound vs. -0.92% with placebo (p<0.001). Maximum Lipid Core Burden Index (maxLCBI): -79.42 with this compound vs. -37.60 with placebo (p=0.006). Minimal Fibrous Cap Thickness: +62.67 µm with this compound vs. +33.19 µm with placebo (p=0.001). | [2][5] |

| Preclinical (APOE3Leiden.CETP mice) | APOE3Leiden.CETP mice on Western-type diet | This compound (3 or 10 mg/kg) ± atorvastatin | 18 weeks | Atherosclerotic Lesion Size: -71% to -88% with this compound alone (p<0.001). Plaque Composition: ↓ Macrophage content, ↓ Necrotic core, ↑ Smooth muscle cell content, ↑ Collagen content. | [4][6][7] |

Experimental Protocols for Plaque Imaging

ARCHITECT Trial: Coronary Computed Tomographic Angiography (CCTA) The ARCHITECT study utilized CCTA to assess coronary plaque burden and composition. Patients underwent CCTA at baseline and after 78 weeks of treatment. Plaque analysis was performed using dedicated software to quantify total plaque volume and differentiate between calcified, fibrous, fibro-fatty, and necrotic core components based on Hounsfield unit thresholds.

PACMAN-AMI Trial: Multimodality Intracoronary Imaging The PACMAN-AMI trial employed a comprehensive intracoronary imaging protocol at baseline and 52-week follow-up in two non-infarct-related arteries.[2][8]

-

Intravascular Ultrasound (IVUS): Provided cross-sectional images of the coronary arteries to measure percent atheroma volume (PAV), a measure of plaque burden.

-

Near-Infrared Spectroscopy (NIRS): Used to quantify the lipid core burden index (LCBI), providing an assessment of the amount of lipid within the plaque.

-

Optical Coherence Tomography (OCT): Offered high-resolution images to measure the minimal fibrous cap thickness, a critical determinant of plaque stability.

Figure 1: PACMAN-AMI Experimental Workflow.

Anti-Inflammatory Effects of this compound

Chronic inflammation is a key driver of atherosclerosis. PCSK9 itself has been implicated in pro-inflammatory signaling. This compound's ability to inhibit PCSK9 may, therefore, confer anti-inflammatory benefits.

Quantitative Data on Inflammatory Markers

The effect of this compound on systemic inflammatory markers has been a subject of investigation with some nuanced findings.

| Marker | Study/Analysis | Patient Population | Treatment | Duration | Key Findings | Citation |

| hs-CRP | Meta-analysis of 10 RCTs | Hypercholesterolemia | PCSK9 inhibitors (including this compound) | Varied | No significant reduction in hs-CRP levels (-0.04 mg/L, 95% CI: -0.17 to 0.01). | [9] |

| hs-CRP | Post-hoc analysis of ODYSSEY OUTCOMES | Post-ACS | This compound vs. Placebo | Median 2.8 years | Greater reduction in cardiovascular events in patients with baseline hsCRP ≥2 mg/L. | [10][11] |

| IL-6, IL-18, TNF-α | Observational Study | Mixed hyperlipidemia with vulnerable plaque | This compound | 3 months | Statistically significant decrease in IL-6, IL-18, and TNF-α (p < 0.001). | |

| MMP-2 | Observational Study | Mixed hyperlipidemia with vulnerable plaque | This compound | 3 months | Statistically significant decrease in MMP-2 (p < 0.05). | |

| ICAM-1 | Preclinical (APOE3Leiden.CETP mice) | APOE3Leiden.CETP mice | This compound 10 mg/kg | 18 weeks | Reduced endothelial ICAM-1 expression (19% vs. 39% in control, p < 0.001). | [12] |

Signaling Pathways in Inflammation

Preclinical studies suggest that PCSK9 can promote inflammation through pathways such as the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and the lectin-like oxidized LDL receptor-1 (LOX-1) pathways.[13][14][15][16] By inhibiting PCSK9, this compound may downregulate these pro-inflammatory cascades.

Figure 2: PCSK9 Inflammatory Signaling Pathway.

Effects on Lipoprotein(a)

Lipoprotein(a) [Lp(a)] is an independent, genetically determined risk factor for cardiovascular disease. This compound has been shown to modestly reduce Lp(a) levels, an effect not observed with statins.

Quantitative Data on Lp(a) Reduction

| Study/Analysis | Patient Population | Treatment | Duration | Key Findings on Lp(a) | Citation |

| ODYSSEY OUTCOMES | Post-ACS | This compound vs. Placebo | Median 2.8 years | Each 1 mg/dL reduction in Lp(a) with this compound was associated with a HR of 0.994 for MACE (p=0.0081). | |

| Phase 3 ODYSSEY Program (Pooled Data) | Hypercholesterolemia | This compound 75/150 mg Q2W | 24 weeks | 23% to 27% reduction in Lp(a) from baseline (p < 0.0001 vs. controls). | |

| Kinetic Study | Statin-treated patients with very high apo(a) | This compound 150 mg Q2W | 12 weeks | Reduced plasma apo(a) pool size by 32% (p<0.001) by increasing fractional catabolic rate (+30%) and lowering production rate (-11%). |

Impact on Endothelial Function and Platelet Reactivity

Endothelial Function

The effect of this compound on endothelial function remains an area of active research. The PACMAN-AMI substudy did not show a significant improvement in flow-mediated dilation (FMD) with this compound compared to placebo in patients with acute myocardial infarction.[17] However, preclinical studies have suggested a potential for this compound to enhance endothelial nitric oxide synthase (eNOS) expression, a key regulator of endothelial function.[3][18][19]

Platelet Reactivity

Data on the impact of this compound on platelet reactivity are mixed. Some studies have suggested that PCSK9 inhibition can reduce platelet activation. However, a pharmacodynamic substudy of the PACMAN-AMI trial, which used the VerifyNow P2Y12 assay, found no significant effect of this compound on platelet reactivity in patients on dual antiplatelet therapy.

VerifyNow P2Y12 Assay Protocol This point-of-care assay measures P2Y12 receptor blockade. Whole blood is mixed with reagents containing adenosine diphosphate (ADP) to induce platelet aggregation and prostaglandin E1 to inhibit the P2Y1 receptor, making the assay specific for the P2Y12 pathway. The extent of platelet aggregation is measured by light transmittance and reported in P2Y12 Reaction Units (PRU).[1][20][21][22][23]

Figure 3: VerifyNow P2Y12 Assay Workflow.

Conclusion and Future Directions

The pleiotropic effects of this compound present a compelling area of ongoing research. Beyond its profound LDL-C lowering, this compound's ability to promote plaque stability and regression, and potentially modulate inflammatory pathways, contributes to its clinical benefit in reducing cardiovascular events. The modest reduction in Lp(a) is also a noteworthy effect. While the impact on endothelial function and platelet reactivity requires further clarification, the existing data underscore the multifaceted mechanism of action of this compound. Future research should continue to elucidate the precise molecular mechanisms underlying these pleiotropic effects and their long-term clinical implications. This deeper understanding will be crucial for optimizing patient selection and further personalizing cardiovascular risk reduction strategies.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Effect of this compound Added to High-Intensity Statin Therapy on Coronary Atherosclerosis in Patients With Acute Myocardial Infarction: The PACMAN-AMI Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The PACMAN-AMI Trial: this compound Takes a Bite Out of Coronary Plaque - American College of Cardiology [acc.org]

- 6. This compound inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Impact of PCSK9 monoclonal antibodies on circulating hs-CRP levels: a systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beneficial effects of PCSK9i on CV events depend on both hsCRP and Lp(a) levels - - PACE-CME [pace-cme.org]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. ahajournals.org [ahajournals.org]

- 15. Frontiers | Proprotein Convertase Subtilisin/Kexin Type 9 and Inflammation: An Updated Review [frontiersin.org]

- 16. ovid.com [ovid.com]

- 17. Effects of this compound on endothelial function and coronary atherosclerosis in myocardial infarction: A PACMAN-AMI randomized clinical trial substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PCSK9 Inhibitors Reduce PCSK9 and Early Atherogenic Biomarkers in Stimulated Human Coronary Artery Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of PCSK-9 Inhibition by this compound Treatments on Biliary Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]

- 21. article.imrpress.com [article.imrpress.com]

- 22. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]

The Genetic Basis for Variability in Response to Alirocumab: A Technical Guide

Introduction

Alirocumab, a fully human monoclonal antibody, is a potent lipid-lowering therapy that has demonstrated significant efficacy in reducing low-density lipoprotein cholesterol (LDL-C) levels. It functions by inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in the degradation of LDL receptors (LDLR). By blocking PCSK9, this compound increases the number of available LDLRs on the surface of hepatocytes, leading to enhanced clearance of LDL-C from the circulation.[1][2][3][4][5] However, clinical observations have revealed considerable inter-individual variability in the response to this compound. This guide delves into the genetic underpinnings of this variability, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound

PCSK9 is a serine protease that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[2][3] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear circulating LDL-C.[1][2][3] this compound exerts its effect by binding with high affinity and specificity to circulating PCSK9, preventing its interaction with the LDLR.[2][4] This inhibition of the PCSK9-LDLR interaction allows for the recycling of the LDLR back to the hepatocyte surface, resulting in increased LDL-C clearance and lower plasma LDL-C concentrations.[1][2][5]

Genetic Variants Influencing this compound Response

The efficacy of this compound is significantly influenced by genetic variations in several key genes involved in cholesterol homeostasis. These include genes encoding PCSK9 itself, the LDL receptor (LDLR), and apolipoprotein B (APOB).

PCSK9 Gene Variants

Gain-of-function (GoF) mutations in the PCSK9 gene lead to increased PCSK9 activity, resulting in enhanced LDLR degradation and consequently higher LDL-C levels.[6] Patients carrying PCSK9 GoF mutations have been shown to have a robust response to this compound. In a phase 2 clinical trial, patients with PCSK9 GoF mutations treated with this compound 150 mg every two weeks experienced a mean LDL-C reduction of 58.0% from baseline at week 80.[6] Another study reported an even greater mean LDL-C reduction of 73.1% in PCSK9 GoF carriers.[7]

LDLR Gene Variants

Mutations in the LDLR gene are the most common cause of familial hypercholesterolemia (FH).[8] These mutations can be classified as "defective" (producing a receptor with reduced function) or "negative" (producing no functional receptor). A pooled analysis of six clinical trials demonstrated that this compound is effective in patients with various LDLR mutations.[9] The LDL-C reductions were generally similar across different genotypes.[9] A single-center analysis also found that individuals with LDLR-defective heterozygotes had a 63.0% reduction in LDL-C levels at 12 weeks with this compound treatment.[8][10]

APOB Gene Variants

Loss-of-function (LoF) mutations in the APOB gene can also lead to hypercholesterolemia by impairing the binding of LDL particles to the LDLR.[6] Patients with APOB LoF mutations also respond to this compound, although the response may be slightly less pronounced compared to those with PCSK9 GoF mutations. In one study, patients with APOB LoF mutations had a mean LDL-C reduction of 47.1% at week 80 with this compound treatment.[6] Another study reported a 59.0% reduction in LDL-C levels in APOB heterozygotes at 12 weeks.[8][10] Interestingly, patients with double heterozygous mutations in both LDLR and APOB genes have shown a significantly blunted response, with only a 23% reduction in LDL-C.[8][10]

Polygenic Risk Scores

Beyond single-gene mutations, a patient's overall genetic predisposition to coronary artery disease (CAD), as captured by a polygenic risk score (PRS), can also predict the clinical benefit of this compound. A post hoc analysis of the ODYSSEY OUTCOMES trial found that patients with a high PRS for CAD had a greater relative and absolute risk reduction for major adverse cardiovascular events (MACE) when treated with this compound compared to those with a lower PRS.[11][12]

Quantitative Data on this compound Response by Genotype

The following tables summarize the quantitative data from key clinical trials investigating the impact of genetic variants on the efficacy of this compound.

Table 1: LDL-C Reduction in Patients with PCSK9 GoF and APOB LoF Mutations

| Genetic Mutation | This compound Dose | Mean LDL-C Reduction from Baseline (%) | Study Duration | Reference |

| PCSK9 GoF | 150 mg Q2W | 58.0 | 80 weeks | [6] |

| APOB LoF | 150 mg Q2W | 47.1 | 80 weeks | [6] |

| PCSK9 GoF | 150 mg Q2W | 73.1 | Not Specified | [7] |

| APOB LoF | 150 mg Q2W | 55.3 | Not Specified | [7] |

Table 2: LDL-C Reduction in Patients with Familial Hypercholesterolemia by Genotype

| Genotype | This compound Dose | Mean LDL-C Reduction from Baseline (%) | Study Duration | Reference |

| LDLR-defective heterozygotes | 75/150 mg Q2W | 48.3 | 24 weeks | [9] |

| LDLR-defective heterozygotes | 150 mg Q2W | 54.3 | 24 weeks | [9] |

| LDLR-negative heterozygotes | 75/150 mg Q2W | 49.7 | 24 weeks | [9] |

| LDLR-negative heterozygotes | 150 mg Q2W | 60.7 | 24 weeks | [9] |

| APOB-defective heterozygotes | 75/150 mg Q2W | 54.1 | 24 weeks | [9] |

| APOB-defective heterozygotes | 150 mg Q2W | 50.1 | 24 weeks | [9] |

| PCSK9 heterozygotes | 75/150 mg Q2W | 60.5 | 24 weeks | [9] |

| PCSK9 heterozygotes | 150 mg Q2W | 94.0 | 24 weeks | [9] |

| No identified mutation | 75/150 mg Q2W | 44.9 | 24 weeks | [9] |

| No identified mutation | 150 mg Q2W | 55.4 | 24 weeks | [9] |

| LDLR-defective heterozygotes | 150 mg Q2W | 63.0 | 12 weeks | [8][10] |

| APOB heterozygotes | 150 mg Q2W | 59.0 | 12 weeks | [8][10] |

| Double heterozygous (LDLR + APOB) | 150 mg Q2W | 23.0 | 12 weeks | [8][10] |

Table 3: Clinical Benefit of this compound by Polygenic Risk Score for CAD (ODYSSEY OUTCOMES)

| Polygenic Risk Score Group | Treatment | Incidence of MACE (%) | Hazard Ratio (95% CI) | P-value | Absolute Risk Reduction (%) | Reference |

| High PRS | Placebo | 17.0 | - | - | - | [11] |

| High PRS | This compound | Not Specified | 0.63 (0.46–0.86) | 0.004 | 6.0 | [11] |

| Lower PRS | Placebo | 11.4 | - | - | - | [11] |

| Lower PRS | This compound | Not Specified | 0.87 (0.78–0.98) | 0.022 | 1.5 | [11] |

Experimental Protocols

The findings presented in this guide are based on robust clinical trial data. The following section outlines the general methodologies employed in key studies investigating the pharmacogenomics of this compound.

Patient Population and Study Design

-

Inclusion Criteria: Typically, studies enroll adult patients with heterozygous familial hypercholesterolemia (HeFH) or clinical atherosclerotic cardiovascular disease (ASCVD) who require additional LDL-C lowering despite being on maximally tolerated statin therapy.[3][13] Specific trials may focus on patients with confirmed genetic mutations in LDLR, APOB, or PCSK9.[6][9]

-

Study Design: Many of the pivotal trials are randomized, double-blind, placebo-controlled, parallel-group studies.[14] The duration of these trials can range from 24 weeks to several years for long-term outcome studies.[13][14]

Treatment Protocol

-

Dosage and Administration: this compound is typically administered as a subcutaneous injection.[3] Common dosing regimens are 75 mg or 150 mg every two weeks (Q2W).[15] Some trials have an up-titration design, where patients start on a lower dose (e.g., 75 mg Q2W) and are moved to a higher dose (e.g., 150 mg Q2W) if their LDL-C levels do not reach a predefined target.[16]

Genetic Analysis

-

Gene Sequencing: To identify causative mutations, patient DNA is typically sequenced for genes known to be involved in FH, including LDLR, APOB, PCSK9, and LDLRAP1.[9] Both Sanger sequencing and next-generation sequencing methods may be employed.

-

Polygenic Risk Score Calculation: For studies investigating polygenic risk, a genome-wide PRS is calculated based on a large number of genetic variants associated with CAD.[11][12]

Efficacy and Safety Endpoints

-

Primary Efficacy Endpoint: The most common primary endpoint is the percent change in LDL-C from baseline to a specified time point (e.g., week 24).[13]

-

Secondary Efficacy Endpoints: These often include changes in other lipid parameters such as total cholesterol, triglycerides, apolipoprotein B, and lipoprotein(a).[17]

-

Safety Assessment: Safety and tolerability are assessed by monitoring treatment-emergent adverse events (TEAEs), with a particular focus on injection-site reactions and hypersensitivity reactions.[13][18]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 3. This compound (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action | Praluent® this compound [pro.campus.sanofi]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and Safety of this compound in Patients With Autosomal Dominant Hypercholesterolemia Associated With Proprotein Convertase Subtilisin/Kexin Type 9 Gain-of-Function or Apolipoprotein B Loss-of-Function Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic assessment of this compound in patients with familial hypercholesterolemia associated with proprotein convertase subtilisin/kexin type 9 gain-of-function or apolipoprotein B loss-of-function mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Efficacy of this compound in 1191 patients with a wide spectrum of mutations in genes causative for familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gene Mutation in Patients with Familial Hypercholesterolemia and Response to this compound Treatment-A Single-Centre Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Efficacy and Safety of this compound in Patients with Heterozygous Familial Hypercholesterolemia and LDL-C of 160 mg/dl or Higher - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pshp.org [pshp.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Impact of Age on the Efficacy and Safety of this compound in Patients with Heterozygous Familial Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Alirocumab In Vitro Cell Culture Protocols

Introduction

Alirocumab is a fully human monoclonal antibody that targets and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] PCSK9 is a serine protease, primarily secreted by hepatocytes, that plays a critical role in cholesterol homeostasis.[1][3] It binds to the low-density lipoprotein receptor (LDLR) on the surface of liver cells, promoting the degradation of the LDLR within lysosomes.[2][3][5] This reduction in LDLR density on the cell surface leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, resulting in elevated plasma LDL-C levels.[2][5] this compound binds with high affinity to free plasma PCSK9, preventing its interaction with the LDLR.[1][3] This action preserves LDLRs, allowing them to be recycled back to the hepatocyte surface, which enhances the clearance of LDL-C from circulation.[1] These application notes provide detailed protocols for studying the effects of this compound in various in vitro cell culture models, relevant to its primary mechanism and other potential biological functions.

Mechanism of Action: PCSK9-LDLR Pathway

The primary mechanism of this compound involves the interruption of the PCSK9-mediated degradation of the LDL receptor. By sequestering plasma PCSK9, this compound effectively increases the number of active LDL receptors on hepatocyte surfaces, leading to enhanced LDL cholesterol uptake from the circulation.

Figure 1: this compound binds to PCSK9, preventing LDLR degradation.

Protocol 1: Assessing this compound's Effect on Hepatocyte LDLR Expression

Objective: To determine the effect of this compound on preventing PCSK9-mediated reduction of LDLR protein levels in a human hepatocyte cell line. This protocol is based on studies demonstrating that this compound does not directly affect the expression of other surface proteins like CD81 but rescues LDLR from degradation.[6][7]

Experimental Workflow

Figure 2: Workflow for hepatocyte LDLR expression analysis.

Materials

-

Cell Line: Huh-7 human hepatoma cells.

-

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Recombinant human PCSK9 protein.

-

This compound.

-

Phosphate Buffered Saline (PBS).

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

Primary antibodies: anti-LDLR, anti-beta-actin (loading control).

-

Secondary HRP-conjugated antibody.

-

Chemiluminescence substrate.

-

Methodology

-

Cell Culture: Culture Huh-7 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO₂. Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

-

Treatment:

-

Prepare treatment media containing recombinant human PCSK9 and/or this compound at desired concentrations. A typical starting concentration for PCSK9 is 10 µg/mL, and for this compound, a 2-fold molar excess relative to PCSK9.

-

Aspirate old media and wash cells once with PBS.

-

Add treatment media to the respective wells: (1) Vehicle Control, (2) PCSK9, (3) PCSK9 + this compound, (4) this compound alone.

-

Incubate for 24 hours.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

-

Western Blot Analysis:

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary anti-LDLR antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using a chemiluminescence substrate and imaging system.

-

Probe for beta-actin as a loading control.

-

Expected Results

| Treatment Group | Expected LDLR Protein Level (Relative to Control) | Rationale |

| Vehicle Control | Baseline | Normal LDLR expression. |

| Recombinant PCSK9 | Decreased | PCSK9 binds to LDLR and promotes its degradation.[6] |

| PCSK9 + this compound | Near Baseline | This compound neutralizes PCSK9, preventing LDLR degradation.[6] |

| This compound Alone | Baseline or Slight Increase | Blocks endogenous PCSK9, potentially increasing LDLR levels. |

Protocol 2: In Vitro Cardiovascular Safety and Function Assessment

Objective: To evaluate the cytotoxic and functional effects of this compound on human pluripotent stem cell-derived endothelial cells (hPSC-ECs) and cardiomyocytes (hPSC-CMs). This protocol is adapted from a study that assessed the cardiovascular safety of this compound.[8]

Experimental Workflow

References

- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 2. This compound (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Therapeutic Human Antibody to PCSK9, Does Not Affect CD81 Levels or Hepatitis C Virus Entry and Replication into Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Therapeutic Human Antibody to PCSK9, Does Not Affect CD81 Levels or Hepatitis C Virus Entry and Replication into Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Establishing an Alirocumab Dose-Response Curve in HepG2 Cells

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[2] This reduction in LDLR density on the cell surface leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, resulting in elevated plasma LDL-C levels.[3] Alirocumab is a fully human monoclonal antibody that specifically targets and inhibits PCSK9.[3][4] By binding to circulating PCSK9, this compound prevents its interaction with the LDLR, thereby increasing the number of available receptors to clear LDL-C.[4] This mechanism makes this compound an effective therapeutic for managing hypercholesterolemia.[2]

The human hepatoblastoma cell line, HepG2, is a well-established in vitro model for studying liver function and cholesterol metabolism as it endogenously expresses both PCSK9 and LDLR.[5][6] Establishing a dose-response curve for this compound in HepG2 cells is crucial for determining key pharmacological parameters such as the half-maximal effective concentration (EC50). This data is vital for preclinical drug development, mechanism of action studies, and comparative analyses of different PCSK9 inhibitors. These application notes provide a comprehensive set of protocols to culture HepG2 cells, perform a dose-response experiment with this compound, and quantify the resulting changes in LDLR expression.

This compound Mechanism of Action

The following diagram illustrates the signaling pathway through which this compound exerts its effect. Under normal conditions, secreted PCSK9 binds to LDLR, leading to its degradation. This compound sequesters PCSK9, preventing this interaction and promoting the recycling of LDLR to the cell surface, which enhances LDL-C clearance.

Caption: this compound blocks PCSK9, increasing LDLR recycling and LDL-C clearance.

Experimental Workflow

The overall experimental process for generating an this compound dose-response curve is outlined below. The workflow begins with culturing and seeding HepG2 cells, followed by treatment with a range of this compound concentrations, and concludes with endpoint analysis of LDLR expression and data modeling.

Caption: Workflow for this compound dose-response analysis in HepG2 cells.

Protocols

Protocol 1: HepG2 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and passaging HepG2 cells to ensure healthy, viable cultures for experimentation.

-

Media Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][7]

-

Incubation: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[6][7]

-

Media Change: Aspirate and replace the culture medium every 2-3 days.[5]

-

Passaging: When cells reach 80-90% confluency, passage them.

-

Aspirate the medium and wash the cell monolayer once with sterile 1x Phosphate-Buffered Saline (PBS).

-

Add 2-3 mL of a dissociation reagent (e.g., 0.05% Trypsin-EDTA or TrypLE™) and incubate at 37°C for 5-10 minutes, or until cells detach.[5][8]

-

Neutralize the trypsin by adding at least 2 volumes of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Re-seed cells into new flasks at a split ratio of 1:4 to 1:8.[5]

-

Protocol 2: this compound Dose-Response Treatment

This protocol outlines the seeding of HepG2 cells and treatment with a serial dilution of this compound.

-

Cell Seeding: The day before treatment, seed HepG2 cells into multi-well plates (e.g., 12-well or 24-well plates) at a density that will result in 75-85% confluency on the day of the experiment. A typical density is 1.5 x 10^5 to 2.5 x 10^5 cells/mL.

-

This compound Preparation: Prepare a stock solution of this compound in a serum-free culture medium.

-

Serial Dilution: Create a dose range using serial dilutions. A logarithmic or half-log dilution series is recommended to cover a broad concentration range (e.g., 0.01 µg/mL to 100 µg/mL).[9] Include a vehicle-only control (0 µg/mL).

-

Cell Treatment:

-

Aspirate the growth medium from the wells.

-

Gently add the medium containing the different concentrations of this compound to the respective wells. Ensure each concentration is tested in triplicate.

-

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO2 to allow for the inhibition of PCSK9 and the subsequent effect on LDLR expression.

Protocol 3: Quantification of Cell Surface LDLR by Flow Cytometry

This protocol provides a method to quantify the primary endpoint: changes in LDLR protein levels on the cell surface.

-

Cell Harvesting:

-

Aspirate the treatment medium and wash cells once with cold PBS.

-

Add a non-enzymatic cell dissociation solution to detach the cells gently. Avoid trypsin, as it can cleave surface proteins.

-

Transfer the cell suspension to microcentrifuge tubes or a 96-well V-bottom plate.

-

-

Antibody Staining:

-

Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in a blocking buffer (e.g., PBS with 2% FBS) and incubate for 15 minutes on ice.

-

Add a primary antibody targeting an extracellular epitope of LDLR. Include an isotype control for each condition.

-

Incubate for 45-60 minutes on ice in the dark.

-

Wash the cells twice with a wash buffer (e.g., PBS with 0.5% FBS).

-

If the primary antibody is not conjugated, resuspend the cells in a buffer containing a fluorescently-labeled secondary antibody and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice more with wash buffer.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS).

-

Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

-

The response will be the Median Fluorescence Intensity (MFI) of the LDLR-positive cell population.

-

Protocol 4: Data Analysis and Curve Fitting

This protocol describes how to analyze the acquired data to generate a dose-response curve and determine the EC50.

-

Data Normalization:

-

For each replicate, subtract the MFI of the isotype control from the MFI of the LDLR-stained sample.

-

Normalize the data by setting the response of the vehicle control (0 µg/mL this compound) to 100%. Express the response at other concentrations as a percentage of the vehicle control.

-

-

Curve Fitting:

-

Plot the normalized response (Y-axis) against the logarithm of the this compound concentration (X-axis).[10]

-

Use a non-linear regression model to fit the data. The four-parameter logistic (4PL) equation is standard for sigmoidal dose-response curves.[9]

-

The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

-

-

Parameter Determination: From the curve fit, determine the following parameters:

-

EC50: The concentration of this compound that produces 50% of the maximal response.

-

Top Plateau: The maximum response level.

-

Bottom Plateau: The minimum response level.

-

Hill Slope: The steepness of the curve.

-

R²: The coefficient of determination, indicating the goodness of fit.

-

Data Presentation

Table 1: Example Data for this compound Dose-Response Experiment

This table structure should be used to record and organize the quantitative results from the flow cytometry analysis. Data is presented as the Mean Fluorescence Intensity (MFI) normalized to the vehicle control (%).

| This compound Conc. (µg/mL) | Log(Concentration) | Replicate 1 (% of Control) | Replicate 2 (% of Control) | Replicate 3 (% of Control) | Mean Response (%) | Std. Deviation |

| 0 (Vehicle) | - | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |

| 0.01 | -2.00 | 105.2 | 103.8 | 106.1 | 105.0 | 1.16 |

| 0.1 | -1.00 | 125.6 | 128.9 | 124.5 | 126.3 | 2.25 |

| 1 | 0.00 | 185.3 | 190.1 | 188.7 | 188.0 | 2.44 |

| 10 | 1.00 | 245.8 | 240.5 | 249.1 | 245.1 | 4.33 |

| 100 | 2.00 | 250.1 | 253.6 | 251.8 | 251.8 | 1.75 |

Table 2: Summary of Calculated Dose-Response Parameters

This table summarizes the key parameters derived from fitting the experimental data to a four-parameter logistic model.

| Parameter | Value | 95% Confidence Interval |

| EC50 (µg/mL) | 0.45 | 0.38 - 0.53 |

| Top Plateau (%) | 252.5 | 248.9 - 256.1 |

| Bottom Plateau (%) | 100.8 | 98.5 - 103.1 |

| Hill Slope | 1.2 | 1.0 - 1.4 |

| R² | 0.995 | N/A |

Materials and Reagents

| Item | Supplier | Catalog Number (Example) |

| HepG2 Cells | ATCC | HB-8065 |

| DMEM/EMEM | Gibco | A3635201 |

| Fetal Bovine Serum (FBS) | Gibco | A3160401 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.05%) | Gibco | 25300054 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| This compound (Praluent®) | Sanofi/Regeneron | N/A (Pharmaceutical Grade) |

| Anti-LDLR Antibody (extracellular) | R&D Systems | MAB2148 |

| Isotype Control Antibody | R&D Systems | MAB002 |

| Fluorochrome-conjugated 2° Ab | Invitrogen | A-11001 |

| 12-well or 24-well plates | Corning | 3513 / 3527 |

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Mechanism of Action | Praluent® this compound [pro.campus.sanofi]

- 5. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 6. Cigarette smoke extract stimulates PCSK9 production in HepG2 cells via ROS/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encodeproject.org [encodeproject.org]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 10. m.youtube.com [m.youtube.com]

Modulating Hypercholesterolemia in Animal Models with Alirocumab: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alirocumab, a fully human monoclonal antibody, is a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 plays a critical role in cholesterol homeostasis by targeting low-density lipoprotein receptors (LDLR) for degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation.[1][2] By binding to and inhibiting PCSK9, this compound increases the number of available LDLRs on hepatocyte surfaces, leading to enhanced clearance of LDL-C and a significant reduction in plasma cholesterol levels.[1][2] This mechanism makes this compound a valuable tool for studying lipid metabolism and the effects of profound LDL-C lowering in preclinical animal models. These application notes provide detailed protocols and data for utilizing this compound to modulate hypercholesterolemic phenotypes in animal models, offering insights into its therapeutic potential and underlying biological effects.

Data Presentation

The following tables summarize the quantitative effects of this compound on plasma lipid parameters in different animal models as reported in key studies.

Table 1: Effect of this compound on Plasma Lipids in APOE*3Leiden.CETP Mice

| Treatment Group | Dose | Administration | Duration | Change in Total Cholesterol (TC) | Change in Triglycerides (TG) | Change in LDL-C |

| This compound | 3 mg/kg | Weekly subcutaneous injection | 18 weeks | ↓ 37% (P < 0.001)[3][4] | ↓ 36% (P < 0.001)[3][4] | Data not specified |

| This compound | 10 mg/kg | Weekly subcutaneous injection | 18 weeks | ↓ 46% (P < 0.001)[3][4] | ↓ 39% (P < 0.001)[3][4] | Data not specified |

| This compound + Atorvastatin | 3 mg/kg this compound + 3.6 mg/kg/day Atorvastatin | Weekly subcutaneous injection | 18 weeks | ↓ 48% (P < 0.001)[3][4] | Data not specified | Data not specified |